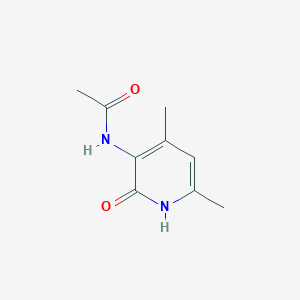![molecular formula C15H10F4O2 B5344333 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol, also known as TFP, is a chemical compound that has been extensively used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol involves its interaction with specific proteins or lipids. This compound has been shown to bind to hydrophobic pockets in proteins, causing conformational changes that can affect protein function. Additionally, this compound has been shown to interact with lipid bilayers, affecting their properties and organization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of specific proteins, including GPCRs and ion channels. This compound has also been shown to affect the properties of lipid bilayers, including their thickness and fluidity.
Advantages and Limitations for Lab Experiments
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has several advantages for lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity. However, this compound has some limitations, including its sensitivity to pH and ionic strength, as well as its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the study of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility and stability. Another potential direction is the use of this compound in the study of membrane proteins, including the development of new this compound-based probes for the detection of specific protein-ligand interactions. Additionally, the study of this compound in the context of lipid bilayers and lipid-protein interactions may lead to new insights into membrane biology.
Synthesis Methods
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol is synthesized using a specific method that involves the reaction of 2,3,5,6-tetrafluorophenol with propargyl alcohol and potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has been extensively used in scientific research for its various applications. It is used as a fluorescent probe for the detection of protein-ligand interactions, as well as for the study of protein conformational changes. This compound has also been used as a photoswitchable ligand for the study of G protein-coupled receptors (GPCRs). Additionally, this compound has been used as a tool for the study of lipid-protein interactions and for the analysis of lipid bilayer properties.
properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-2-5-8-11(16)13(18)15(14(19)12(8)17)21-10-7-4-3-6-9(10)20/h2-7,20H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXHFWZHAPGBE-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)

![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)